molecular formula C17H24N2O2 B13013159 2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]

2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]

Cat. No.: B13013159
M. Wt: 288.4 g/mol
InChI Key: PVWJRYADIOPTAC-UHFFFAOYSA-N
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Description

2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] typically involves multiple steps. One common method includes:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities, and maintaining purity and yield through controlled environments.

Chemical Reactions Analysis

Types of Reactions

2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

2'-benzylspiro[1,3-dioxolane-2,7'-3,4,6,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine]

InChI

InChI=1S/C17H24N2O2/c1-2-4-15(5-3-1)12-18-8-9-19-14-17(20-10-11-21-17)7-6-16(19)13-18/h1-5,16H,6-14H2

InChI Key

PVWJRYADIOPTAC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CN3C1CN(CC3)CC4=CC=CC=C4)OCCO2

Origin of Product

United States

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